molecular formula C15H13NO B6331975 3-Hydroxy-3,3-diphenylpropanenitrile CAS No. 3531-23-5

3-Hydroxy-3,3-diphenylpropanenitrile

Cat. No.: B6331975
CAS No.: 3531-23-5
M. Wt: 223.27 g/mol
InChI Key: OSGUMQGPGBZSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C15H13NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a central carbon atom, which is also bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3,3-diphenylpropanenitrile can be synthesized through several methods:

    From Aldehydes and Ketones: One common method involves the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles.

    From Halogenoalkanes: Another method involves the substitution of halogenoalkanes with cyanide ions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 3-amino-3,3-diphenylpropanenitrile.

    Substitution: Formation of various substituted nitriles depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-3,3-diphenylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-3,3-diphenylpropanenitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-phenylpropanenitrile: Similar structure but with one phenyl group instead of two.

    Benzyl cyanide: Contains a nitrile group attached to a benzyl group.

Uniqueness

3-Hydroxy-3,3-diphenylpropanenitrile is unique due to the presence of two phenyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. This structural feature can enhance its stability and potential interactions with other molecules.

Properties

IUPAC Name

3-hydroxy-3,3-diphenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGUMQGPGBZSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041637
Record name Benzenepropanenitrile, beta-hydroxy-beta-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3531-23-5
Record name Benzenepropanenitrile, beta-hydroxy-beta-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzilonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanenitrile, beta-hydroxy-beta-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-3,3-DIPHENYLPROPIONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2409Y4M2PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The solution of 8.2 g of acetonitrile in 200 ml of tetrahydrofuran is added dropwise to the solution of 14.08 g of butyl lithium in 125 ml of tetrahydrofuran and 125 ml of n-hexane while stirring at -70° under nitrogen and stirring is continued for 1 hour. Thereupon the solution of 36.4 g benzophenone in 200 ml of tetrahydrofuran is added dropwise and the mixture stirred for 20 minutes at room temperature. It is poured onto 300 g of ice and 100 ml of 3N hydrochloric acid, the organic layer separated and the aqueous phase extracted three times with 50 ml of diethyl ether. The combined organic solutions are dried, evaporated and the residue recrystallized from ethanol, to yield the β-hydroxy-β,β-diphenyl-propionitrile melting at 136°-138°.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
14.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: The solution of 650 ml of molar n-butyl lithium in hexane is diluted with 650 ml of dry tetrahydrofuran and the mixture stirred and cooled to -70° C. under a nitrogen atmosphere. Then the solution of 37.2g of acetonitrile in 800 ml of tetrahydrofuran is added steadily over a period of 15 minutes. The resulting suspension is stirred at -70° C. for 1 hour before the solution of 165 g of benzophenone in 800 ml of tetrahydrofuran is added steadily over 15 minutes. When addition is complete, the mixture is stirred without external cooling for 20 minutes, and then poured onto a mixture of 1.5 kg of crushed ice and 200 ml of 6N hydrochloric acid. The organic layer is separated and the aqueous solution extracted with diethyl ether. The combined organic solutions are dried and evaporated to give the β-hydroxy-β,β-diphenyl-propionitrile melting at 135°-8°.
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.